
2-(Vinyloxy)ethanol
Overview
Description
2-(Vinyloxy)ethanol (C₄H₈O₂, CAS 764-48-7) is an organooxygen compound featuring a hydroxyl group and a vinyl ether moiety. Its synthesis typically involves the reaction of ethylene oxide with acetylene or the catalytic reaction of ethylene glycol with acetylene, followed by distillation . Key physical properties include a density of 0.9–0.982 g/mL, boiling point of 133.7–143°C, and moderate hydrophilicity due to its polar hydroxyl group .
The compound is highly reactive, participating in oxidation, reduction, and substitution reactions. For example, oxidation with KMnO₄ yields aldehydes or carboxylic acids, while hydrogenation produces ethyl derivatives. Its vinyl ether group enables copolymerization via activated cationic mechanisms, making it valuable in synthesizing functional polymers for biomedical devices and drug delivery systems . Additionally, it exhibits antimicrobial activity, suggesting applications in food preservation and medical coatings .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Vinyloxy)ethanol can be synthesized through the reaction of ethylene oxide with acetylene in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, this compound is produced by the reaction of ethylene glycol with acetylene. This process involves the use of a catalyst such as potassium hydroxide to facilitate the reaction. The product is then purified through distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 2-(Vinyloxy)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ethylene glycol aldehyde or ethylene glycolic acid.
Reduction: Formation of ethyl glycol.
Substitution: Formation of halogenated ethylene glycol derivatives.
Scientific Research Applications
Chemistry
2-(Vinyloxy)ethanol serves as a monomer in the synthesis of polymers and copolymers. Its unique structure allows it to participate in various polymerization reactions, including:
- Living Carbocationic Polymerization : This method enables the formation of complex polymers with tailored functionalities. For instance, a study demonstrated the production of novel vinyl ether monomers from soybean oil via transesterification with this compound, showcasing its potential in sustainable material development .
Biology
In biological applications, this compound is employed in the preparation of bio-based poly(vinyl ether)s for coatings. These materials are used to enhance biocompatibility and functionality in medical devices and drug delivery systems.
Medicine
The compound's biocompatibility makes it suitable for developing drug delivery systems. Its hydroxyl group facilitates interactions with biological molecules, enhancing the effectiveness of therapeutic agents.
Industry
In industrial settings, this compound is utilized in producing protective coatings, adhesives, and sealants. Its reactivity allows for the formulation of durable materials that can withstand various environmental conditions .
Case Study 1: Antimicrobial Applications
A study explored the antimicrobial properties of vinyl ethers, including this compound derivatives. While specific results for this compound were not detailed, related compounds showed significant inhibition of bacterial growth, indicating potential applications in food preservation and safety.
Case Study 2: Polymer Development
Research focused on sustainable materials utilized this compound as a monomer for biodegradable polymers. These polymers exhibited favorable mechanical properties and biodegradability, highlighting their potential for eco-friendly packaging solutions .
Mechanism of Action
The mechanism of action of 2-(Vinyloxy)ethanol involves its vinyl and hydroxyl functional groups. The vinyl group can undergo polymerization reactions, forming long-chain polymers. The hydroxyl group can participate in hydrogen bonding and other interactions, making it a versatile intermediate in various chemical processes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Structural Comparison of 2-(Vinyloxy)ethanol and Analogues
Key Research Findings
- Polymer Science: this compound derivatives achieve >75% conversion rates in ruthenium-catalyzed olefin metathesis, outperforming analogues like 2-(2-Chloroethoxy)ethoxy ethanol (50–61% yield) .
- Toxicity: While this compound has a higher LD50 (3,910 mg/kg) than 2-Methoxyethanol (2,460 mg/kg), both require careful handling to avoid respiratory and dermal exposure .
Biological Activity
2-(Vinyloxy)ethanol, also known as ethylene glycol vinyl ether (EGVE), is an organic compound with the molecular formula C₄H₈O₂. This compound features a vinyl group attached to an ethanol chain, which imparts unique chemical properties that make it valuable in various applications, including polymer synthesis and as a potential bioactive agent. This article reviews the biological activity of this compound, focusing on its interactions, synthesis methods, and potential applications in medicinal chemistry.
- Molecular Formula : C₄H₈O₂
- Molecular Weight : 88.105 g/mol
- Density : 0.9 g/cm³
- Boiling Point : 133.7 °C
- Flash Point : 50 °C
The structure of this compound contributes to its polarity and reactivity, making it suitable for various chemical reactions, particularly in polymerization processes.
Synthesis Methods
This compound can be synthesized through several methods, including:
- Vinylation Reactions : Using palladium-catalyzed transfer vinylation methods, where protected monosaccharides or other substrates are reacted with ethylene glycol vinyl ether under controlled conditions .
- One-Pot Synthesis : Utilizing lipase B as a catalyst to synthesize bifunctional vinyl ether esters from vinyl ethers and carboxylic acids, demonstrating high conversion rates .
Polymerization and Bioactivity
This compound participates in living carbocationic polymerizations, allowing for the formation of complex polymers with tailored functionalities. These polymers can be engineered for specific bioactive applications, including drug delivery systems and biodegradable materials . The ability to form copolymers expands its use in biomedical fields.
Case Study 1: Antimicrobial Applications
A study investigated the effects of various vinyl ethers on microbial growth. While specific data for this compound was not directly reported, related compounds demonstrated significant inhibition of bacterial growth in food preservation contexts. The study highlighted the potential for incorporating EGVE into formulations aimed at enhancing food safety through microbial control .
Case Study 2: Polymer Development
In a recent investigation into sustainable materials, researchers utilized this compound as a monomer in the synthesis of biodegradable polymers. These polymers exhibited favorable mechanical properties and biodegradability, showcasing EGVE's utility in developing eco-friendly materials for packaging and medical applications .
Research Findings Summary
Property | Value/Description |
---|---|
Molecular Formula | C₄H₈O₂ |
Molecular Weight | 88.105 g/mol |
Density | 0.9 g/cm³ |
Boiling Point | 133.7 °C |
Flash Point | 50 °C |
Antimicrobial Activity | Potentially significant against pathogens (related compounds) |
Polymerization Capability | Forms copolymers; applicable in drug delivery and biodegradable materials |
Q & A
Basic Research Questions
Q. What are the critical physicochemical properties of 2-(Vinyloxy)ethanol that influence its applications in organic synthesis?
- Answer: Key properties include its density (0.9±0.1 g/cm³), boiling point (133.7±23.0 °C), and logP (-0.27), which indicate moderate hydrophilicity and volatility. These properties make it suitable as a solvent for polar and semi-polar compounds. Its molecular structure (C₄H₈O₂) and low surface tension (28.8 dyne/cm) facilitate interactions in emulsion systems or polymer synthesis . Safety parameters like flammability (R10 hazard) must also be considered during experimental design .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Answer: Due to its flammability (flash point: 50.0±16.9 °C), storage must avoid ignition sources and static discharge. Use explosion-proof equipment and ensure adequate ventilation. Personal protective equipment (PPE), including flame-resistant lab coats and chemical-resistant gloves, is mandatory. Spills should be contained using inert absorbents like sand or vermiculite .
Q. How is this compound utilized in synthesizing O-(2-(Vinyloxy)ethyl)hydroxylamine?
- Answer: It reacts with 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione in tetrahydrofuran (THF) using triphenylphosphine and diethyl azodicarboxylate (DEAD). Key considerations include maintaining anhydrous conditions and monitoring reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) to optimize yields .
Advanced Research Questions
Q. How does the vinyloxy radical derived from this compound participate in catalytic NOx reduction processes?
- Answer: In ethanol-SCR over Ag/Al₂O₃ catalysts, this compound decomposes to form reactive vinyloxy radicals (detected via synchrotron VUV photoionization mass spectrometry). These radicals enhance NH₃ formation, which directly reduces NOx. Methodologically, real-time monitoring of intermediates (e.g., acetaldehyde, enolic species) using PIMS and PIE spectra is critical to unravel reaction pathways .
Q. What strategies optimize the polymerization of this compound derivatives for controlled molecular weight distributions?
- Answer: Radical-initiated polymerization with AIBN (azobisisobutyronitrile) at 60–80°C under inert atmosphere achieves controlled chain growth. Reaction kinetics can be tuned by adjusting monomer-to-initiator ratios. Characterization via gel permeation chromatography (GPC) and NMR confirms molecular weight and branching. For example, 2-(2-(vinyloxy)ethoxy)ethanol (CAS 929-37-3) shows 75% conversion and 50% yield under Pd(OAc)₂ catalysis .
Q. How can spectroscopic methods resolve structural ambiguities in this compound derivatives?
- Answer: High-resolution mass spectrometry (HRMS) and ¹³C NMR are pivotal for confirming molecular integrity. For instance, ¹H NMR peaks at δ 3.6–4.2 ppm (methyleneoxy groups) and δ 6.5 ppm (vinyl protons) are diagnostic. IR spectroscopy identifies ether (C-O-C) stretches at 1100–1250 cm⁻¹. Coupled GC-MS quantifies purity in complex mixtures .
Q. What role does this compound play in synthesizing ethylene glycol-based polymers for biotechnology?
- Answer: It serves as a monomer in synthesizing hydrophilic polymers for DNA detection. For example, 2-[2-(Vinyloxy)ethoxy]ethanol (CAS 929-37-3) is functionalized with amino acids to create amphiphilic polymers. Reaction efficiency depends on protecting group strategies (e.g., phthalimide) and purification via silica gel chromatography .
Q. Tables for Key Data
Property | Value | Reference |
---|---|---|
Molecular Weight | 88.11 g/mol | |
Boiling Point | 133.7±23.0 °C | |
LogP | -0.27 | |
Flammability (R10) | Flash Point: 50.0±16.9 °C |
Application | Methodological Insight | Reference |
---|---|---|
Polymer Synthesis | Pd(OAc)₂ catalysis (75% conv) | |
Catalytic NOx Reduction | VUV-PIMS for radical detection | |
Biological Sample Prep | Solvent in cell lysis buffers |
Properties
IUPAC Name |
2-ethenoxyethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-2-6-4-3-5/h2,5H,1,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIWJRYTWUGOOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
33154-17-5, 77716-60-0 | |
Record name | Ethanol, 2-(ethenyloxy)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33154-17-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Poly(oxy-1,2-ethanediyl), α-ethenyl-ω-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77716-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID4075457 | |
Record name | Ethylene glycol monovinyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4075457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [MSDSonline] | |
Record name | Ethylene glycol monovinyl ether | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5223 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Boiling Point |
141.6 °C | |
Record name | ETHYLENE GLYCOL MONOVINYL ETHER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7104 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in ethanol, ether, and benzene | |
Record name | ETHYLENE GLYCOL MONOVINYL ETHER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7104 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.9821 @ 20 °C | |
Record name | ETHYLENE GLYCOL MONOVINYL ETHER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7104 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
764-48-7 | |
Record name | Hydroxyethyl vinyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=764-48-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethylene glycol monovinyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764487 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethylene glycol monovinyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4075457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(vinyloxy)ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.022 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VINYLOXYETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34CNR2NAC8 | |
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Record name | ETHYLENE GLYCOL MONOVINYL ETHER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7104 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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